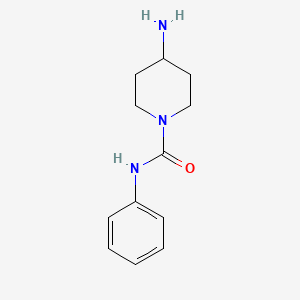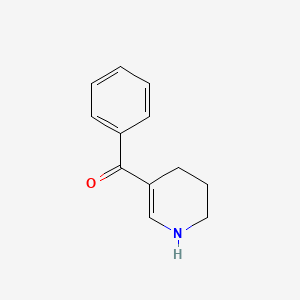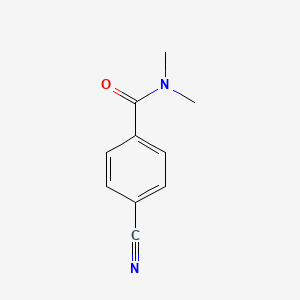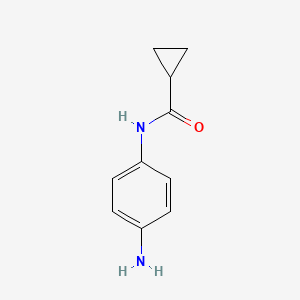
N-(4-aminophenyl)cyclopropanecarboxamide
Vue d'ensemble
Description
The compound "N-(4-aminophenyl)cyclopropanecarboxamide" is a cyclopropane derivative with an amide functional group and an aromatic amine. Cyclopropane derivatives are known for their unique chemical properties due to the strain in the three-membered ring, which can influence their reactivity and interactions with biological targets. Amides are common functional groups in medicinal chemistry, often contributing to the bioactivity of compounds due to their ability to engage in hydrogen bonding and other interactions.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the cyclopropane ring. However, several papers describe the synthesis of related compounds. For instance, the synthesis of a fluorinated polyamide using a diamine with a trifluoromethyl pendent group was achieved in two steps from cyclohexanedimethanol and nitrobenzotrifluoride . Another synthesis involved the preparation of an ether diamine monomer containing the cyclohexane structure, which was then used to synthesize novel polyamides . These methods could potentially be adapted for the synthesis of "N-(4-aminophenyl)cyclopropanecarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which can impose conformational restrictions and steric repulsion between adjacent substituents . This can influence the overall shape and electronic distribution of the molecule, potentially affecting its biological activity. The crystal structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined, showing the cyclohexane ring in a chair conformation and stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, often facilitated by the ring strain. For example, the ketol-acid reductoisomerase inhibitor study involved the design and synthesis of cyclopropane derivatives, indicating that these compounds can act as enzyme inhibitors . The reactivity of the cyclopropane ring can be exploited in the design of bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely depending on the substituents attached to the ring. Polyamides derived from similar structures have shown good solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films . These properties are important for the practical application of these materials in various fields, including microelectronics and materials science. The cyclopropane derivatives' low dielectric constants and high transparency also make them suitable for electronic applications .
Applications De Recherche Scientifique
“N-(4-Aminophenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It’s primarily used for proteomics research .
“N-(4-Aminophenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It’s primarily used for proteomics research .
“N-(4-Aminophenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It’s primarily used for proteomics research .
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-aminophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOLSDDMVFYWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585432 | |
| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)cyclopropanecarboxamide | |
CAS RN |
74617-73-5 | |
| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



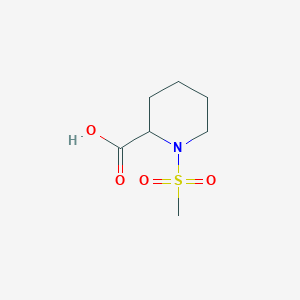
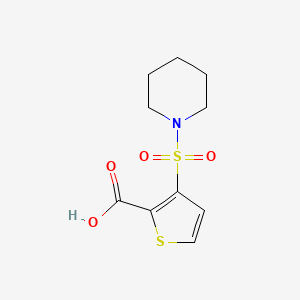
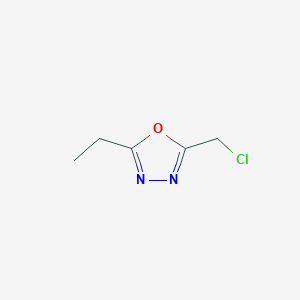
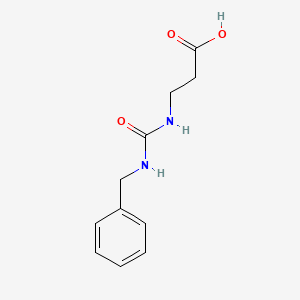
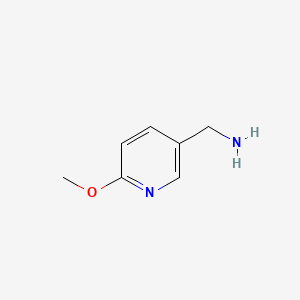
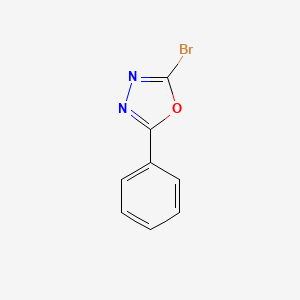
![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)
